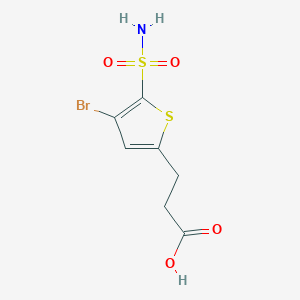

3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid

Description

3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid is a chemical compound with the molecular formula C7H8BrNO4S2 and a molecular weight of 314.18 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a bromine atom, a sulfonamide group, and a thiophene ring.

Properties

Molecular Formula |

C7H8BrNO4S2 |

|---|---|

Molecular Weight |

314.2 g/mol |

IUPAC Name |

3-(4-bromo-5-sulfamoylthiophen-2-yl)propanoic acid |

InChI |

InChI=1S/C7H8BrNO4S2/c8-5-3-4(1-2-6(10)11)14-7(5)15(9,12)13/h3H,1-2H2,(H,10,11)(H2,9,12,13) |

InChI Key |

MAPIDMJJIHRIOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Br)S(=O)(=O)N)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid involves several steps, typically starting with the bromination of thiophene derivatives. The sulfonamide group is then introduced through a sulfonation reaction. The final step involves the addition of the propanoic acid moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes, while the bromine atom and thiophene ring contribute to its overall biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes .

Comparison with Similar Compounds

3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid can be compared with other thiophene derivatives and sulfonamide-containing compounds. Similar compounds include:

3-(4-Chloro-5-sulfamoylthiophen-2-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.

3-(4-Bromo-5-sulfamoylthiophen-2-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-(4-Bromo-5-sulfamoylthiophen-2-yl)propanoic acid, with the CAS number 1354953-04-0, is a synthetic organic compound notable for its unique thiophene structure and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C7H8BrNO4S2, with a molecular weight of 314.17 g/mol. Its structure features a thiophene ring substituted with a bromine atom and a sulfamoyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H8BrNO4S2 |

| Molecular Weight | 314.17 g/mol |

| CAS Number | 1354953-04-0 |

| Physical State | Solid |

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various biochemical pathways:

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, likely due to its sulfamoyl group, which is known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

- Anti-inflammatory Properties : Studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antitumor Effects : Preliminary findings indicate that it may induce apoptosis in cancer cells, although the exact pathways remain to be fully elucidated.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Mechanism : In vitro studies have demonstrated that the compound can reduce levels of TNF-alpha and IL-6 in macrophages, indicating its potential as an anti-inflammatory agent .

- Antitumor Activity : Research presented at the International Conference on Cancer Research highlighted the ability of this compound to inhibit proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.